

Solubility of 3-nitrobenzenesulfonic acid hydrate in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-nitrobenzenesulfonic Acid
Hydrate

Cat. No.: B3155184

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-Nitrobenzenesulfonic Acid Hydrate**

Introduction

3-Nitrobenzenesulfonic acid (3-NBSA) is an important aromatic organic compound featuring both a sulfonic acid group and a nitro group attached to a benzene ring. It serves as a critical intermediate in the synthesis of dyes, a mild oxidizing agent in various chemical processes, and a key component in the production of metanilic acid, a precursor for colorants and pharmaceuticals.^{[1][2]} In its common commercial form, it is typically found as a hydrate. A thorough understanding of its solubility characteristics in both aqueous and organic media is paramount for researchers and chemical engineers in optimizing reaction conditions, designing purification protocols, and ensuring safe handling and formulation.

This guide provides a detailed examination of the solubility of **3-nitrobenzenesulfonic acid hydrate**. We will explore its behavior in water and various organic solvents, grounded in its fundamental physicochemical properties. Furthermore, this document outlines a robust, self-validating experimental protocol for solubility determination, ensuring scientific integrity and reproducibility for professionals in research and drug development.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The presence of a highly polar sulfonic acid group and a moderately polar nitro group on a non-polar benzene ring gives 3-NBSA its characteristic solubility profile.

Property	Value	Source
Chemical Formula	C ₆ H ₅ NO ₅ S	PubChem[3]
Molecular Weight	203.17 g/mol	PubChem[3], CPAchem[4]
CAS Number	98-47-5 (anhydrous acid)	PubChem[3], CPAchem[4]
Appearance	White to light yellow crystalline solid/powder	ChemicalBook[1], TCI America MSDS[3]
Melting Point	103-104 °C	ChemicalBook[1][2]
pKa	-1.21 ± 0.18 (Predicted)	ChemicalBook[1]
Hygroscopicity	Hygroscopic (tends to absorb moisture from the air)	Solubility of Things[5]

The sulfonic acid group (-SO₃H) is a strong acid, comparable in strength to sulfuric acid, and is the primary driver of the compound's high polarity and affinity for polar solvents.[6] The nitro group (-NO₂) is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring but also contributes to the overall polarity.[5]

Aqueous Solubility

3-Nitrobenzenesulfonic acid is readily soluble in water.[1][5] Chemical literature often describes it as "completely soluble," indicating a high degree of miscibility.[1][2]

Mechanism of Aqueous Solubility

The high solubility is primarily due to the sulfonic acid functional group. As a strong acid, it readily dissociates in water to form the 3-nitrobenzenesulfonate anion and a hydronium ion. The ionic nature of the sulfonate group allows for strong ion-dipole interactions with water molecules, while the remaining hydrogen-bonding capabilities of the oxygen atoms further facilitate dissolution.[5][6]

Factors Influencing Aqueous Solubility

- Temperature: As with most solid solutes, the solubility of 3-NBSA in water is expected to increase with rising temperature. This is because the dissolution process is typically endothermic, and adding thermal energy favors the dissolution equilibrium.^[5]
- pH: Due to its strong acidic nature ($pK_a \approx -1.2$), 3-NBSA will exist almost entirely in its deprotonated, highly soluble sulfonate form across the vast majority of the aqueous pH scale.^{[1][5]} Its solubility is therefore largely independent of pH, except in extremely concentrated super-acidic conditions where the protonated form might be forced to predominate.

While precise quantitative data for the hydrate form is sparse, the closely related sodium salt (sodium 3-nitrobenzenesulfonate, CAS 127-68-4) provides a useful proxy for its high solubility.

Compound	Solvent	Temperature (°C)	Solubility	Source
Sodium 3-nitrobenzenesulfonate	Water	20	200 g/L	ChemicalBook ^[7] , Sigma-Aldrich ^[8]
Sodium 3-nitrobenzenesulfonate	Water	23	pH 8 at 50 g/L	ChemicalBook ^[7] , Sigma-Aldrich ^[8]
Sodium 3-nitrobenzenesulfonate	Water	25	25 g/100 mL (250 g/L)	Ataman Kimya

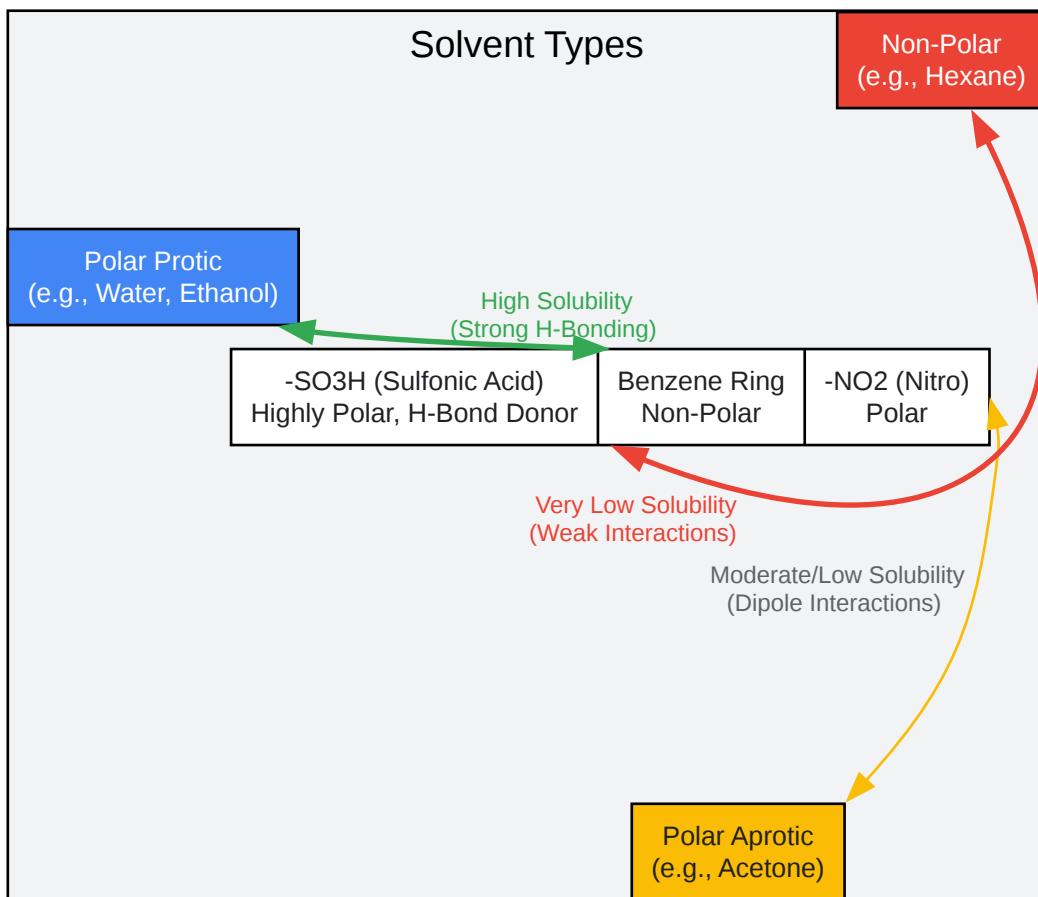
This high solubility underscores the compound's polar and ionic character.

Solubility in Organic Solvents

The solubility of 3-NBSA in organic solvents is governed by the principle of "like dissolves like." Its dual nature—a polar functional end and a less polar aromatic backbone—results in varied solubility across different solvent classes.

Polar Protic Solvents

3-NBSA is reported to be soluble in alcohols.[\[1\]](#)[\[2\]](#) This is due to the ability of solvents like methanol and ethanol to engage in hydrogen bonding with the sulfonic acid group, effectively solvating the molecule.


Other Organic Solvents

Data on solubility in a wider range of organic solvents is less available for the free acid. However, information for its sodium salt indicates solubility in ethanol and ethyl ether. Generally, its solubility is expected to decrease significantly as the polarity of the solvent decreases. It is predicted to have low solubility in non-polar solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene), where the polar sulfonic acid group cannot be effectively solvated.

Table of Qualitative Solubility

Solvent Class	Example Solvent	Expected Solubility of 3-NBSA	Rationale
Polar Protic	Water, Ethanol	High	Strong hydrogen bonding and ion-dipole interactions. [1] [5]
Polar Aprotic	Acetone, DMF	Moderate to Low	Dipole-dipole interactions are present but less effective than hydrogen bonding for solvating the acidic proton.
Non-Polar	Hexane, Toluene	Very Low / Insoluble	Lack of favorable interactions to overcome the solute-solute forces in the crystal lattice.

The following diagram illustrates the relationship between the molecular structure of 3-NBSA and its affinity for different solvent types.

[Click to download full resolution via product page](#)

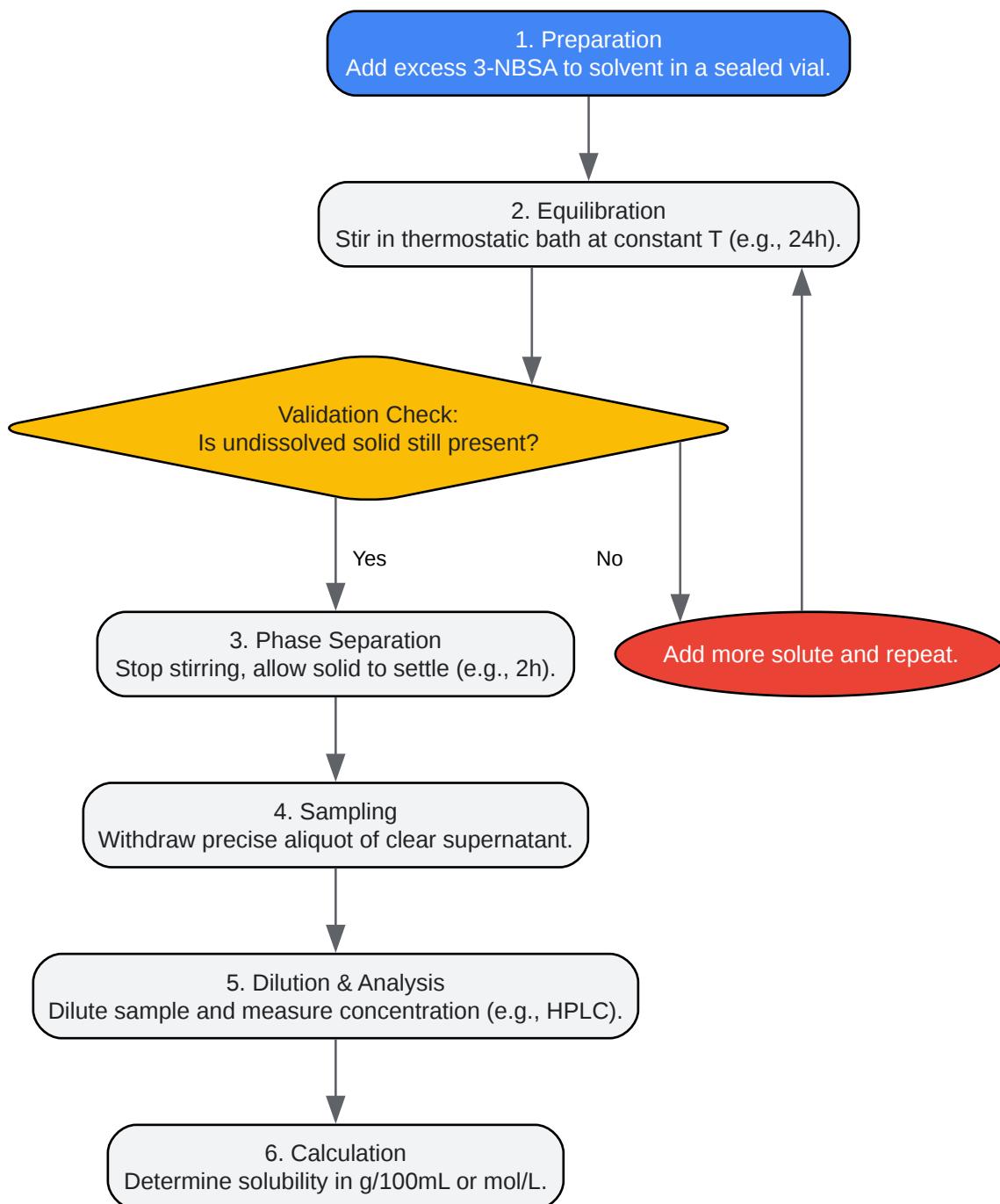
Caption: Molecular structure of 3-NBSA and its interaction affinity with solvent classes.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. The isothermal equilibrium method is a standard and reliable technique for determining the solubility of a solid in a liquid.

Principle

The method involves creating a saturated solution at a constant temperature, allowing the system to reach equilibrium, and then measuring the concentration of the solute in the liquid.


phase. Temperature control is the most critical parameter, as solubility is highly temperature-dependent.

Step-by-Step Methodology

- Material Preparation:
 - Dispense a known volume (e.g., 10.0 mL) of the desired solvent into several sealed glass vials equipped with magnetic stir bars.
 - Place the vials in a precision thermostatic shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Allow solvents to thermally equilibrate.
- Achieving Saturation:
 - Add an excess amount of **3-nitrobenzenesulfonic acid hydrate** to each vial. The term "excess" is critical; undissolved solid must remain visible to ensure saturation.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Stir the mixtures at a constant rate for a predetermined period (e.g., 24 hours). This duration should be sufficient to ensure that the dissolution equilibrium is reached. A preliminary kinetic study can validate the minimum time required.
- Phase Separation:
 - Stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
 - Alternatively, for fine suspensions, use a thermostatically controlled centrifuge to achieve rapid and complete separation.
- Sample Analysis:
 - Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a pre-heated pipette to prevent crystallization upon cooling.

- Immediately dilute the aliquot with a known volume of a suitable solvent (e.g., deionized water) to prevent precipitation and bring the concentration into the analytical range.
- Determine the concentration of 3-NBSA in the diluted sample using a validated analytical method, such as:
 - High-Performance Liquid Chromatography (HPLC): With a UV detector, using a certified reference standard to create a calibration curve. This is the preferred method for its specificity and accuracy.
 - Acid-Base Titration: Titrating the sample with a standardized solution of sodium hydroxide to a phenolphthalein endpoint. This measures the total acidic content.
- Calculation:
 - Calculate the original concentration in the saturated solution, accounting for all dilution factors.
 - Express the solubility in standard units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

The following workflow diagram outlines this self-validating experimental process.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isothermal equilibrium solubility determination method.

Conclusion

3-Nitrobenzenesulfonic acid hydrate exhibits high solubility in water and polar protic solvents like alcohols, a characteristic driven by its highly polar sulfonic acid group. Its solubility in less

polar and non-polar organic solvents is significantly lower. This behavior is fundamental to its application in aqueous reaction systems and for developing effective purification strategies, such as precipitation or crystallization by solvent anti-solvent addition. The provided experimental protocol offers a robust framework for researchers to generate precise and reliable solubility data, which is indispensable for process development, formulation science, and fundamental chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-NITROBENZENESULFONIC ACID | 98-47-5 [chemicalbook.com]
- 2. 3-NITROBENZENESULFONIC ACID CAS#: 98-47-5 [m.chemicalbook.com]
- 3. 3-Nitrobenzenesulfonic acid | C6H5NO5S | CID 7387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Sodium 3-nitrobenzenesulphonate CAS#: 127-68-4 [m.chemicalbook.com]
- 8. 3-Nitrobenzenesulfonic acid sodium salt for synthesis 127-68-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [Solubility of 3-nitrobenzenesulfonic acid hydrate in water and organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3155184#solubility-of-3-nitrobenzenesulfonic-acid-hydrate-in-water-and-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com